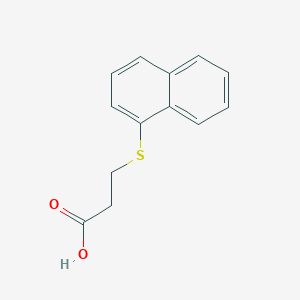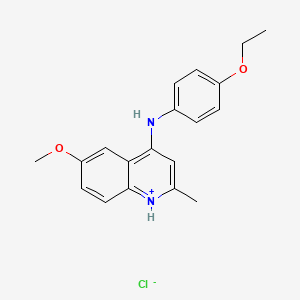
N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride: is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of an acid catalyst.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to dihydroquinoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various functionalized quinoline derivatives.
科学研究应用
Chemistry:
- Used as a precursor in the synthesis of more complex quinoline derivatives.
- Acts as a ligand in coordination chemistry for the formation of metal complexes.
Biology:
- Investigated for its potential antimicrobial and antiviral properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
- Evaluated for its anti-inflammatory and analgesic properties.
Industry:
- Used in the development of dyes and pigments due to its chromophoric properties.
- Employed in the synthesis of organic electronic materials.
作用机制
The mechanism of action of N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The quaternary ammonium group allows it to interact with cell membranes, potentially disrupting membrane integrity and leading to antimicrobial effects.
相似化合物的比较
N-(4-ethoxyphenyl)quinolin-4-amine: Lacks the methoxy and methyl groups, resulting in different biological activities.
6-methoxy-2-methylquinoline: Lacks the ethoxyphenyl and quaternary ammonium groups, affecting its solubility and interaction with biological targets.
Quinoline-4-amine: A simpler structure that serves as a building block for more complex derivatives.
Uniqueness: N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the quaternary ammonium group enhances its solubility in water and its ability to interact with biological membranes, making it a versatile compound for various applications.
属性
CAS 编号 |
1049789-65-2 |
|---|---|
分子式 |
C19H21ClN2O2 |
分子量 |
344.8 g/mol |
IUPAC 名称 |
N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C19H20N2O2.ClH/c1-4-23-15-7-5-14(6-8-15)21-19-11-13(2)20-18-10-9-16(22-3)12-17(18)19;/h5-12H,4H2,1-3H3,(H,20,21);1H |
InChI 键 |
MALVJUHDYLEDNM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=[NH+]C(=C2)C)OC.[Cl-] |
规范 SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


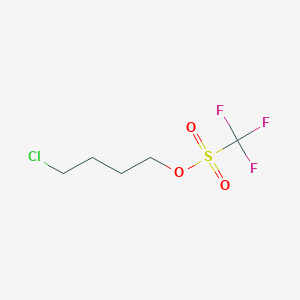
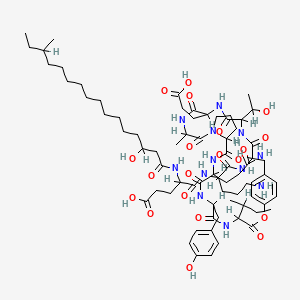
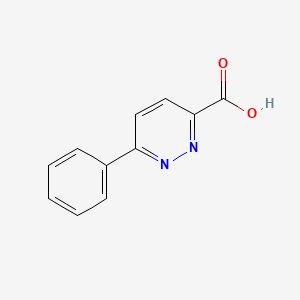
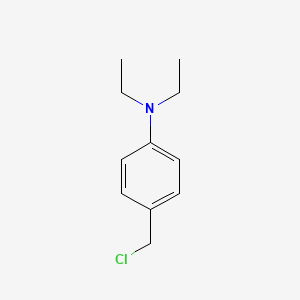

![4-[2-[4-(3-Chlorophenyl)-3,6,6-trioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B1649733.png)
![3-[(1-Pyridin-2-ylethylamino)methyl]benzonitrile](/img/structure/B1649736.png)
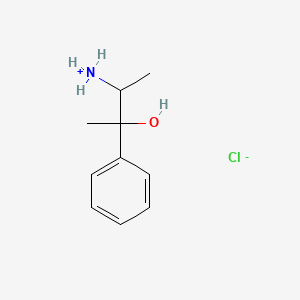
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide](/img/structure/B1649741.png)
![1-benzyl-5-[(3-fluorobenzoyl)amino]-N~2~-phenyl-1H-indole-2-carboxamide](/img/structure/B1649742.png)
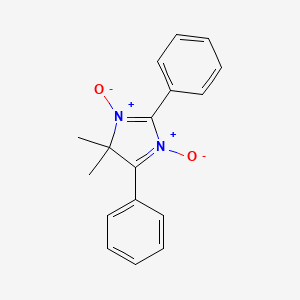
![2-{[Sec-butyl(2-chlorobenzoyl)amino]methyl}-5-(diethylamino)phenyl 4-(acetylamino)-1-benzenesulfonate](/img/structure/B1649747.png)
![2-[4-(3-chlorophenyl)-1-(4-methylphenyl)-7-oxo-3-phenyl-1,4,6,7-tetrahydro-8H-pyrazolo[3,4-e][1,4]thiazepin-8-yl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B1649748.png)
